![molecular formula C8H4BrNO3 B1523611 7-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944898-67-3](/img/structure/B1523611.png)
7-Bromobenzo[d]oxazole-2-carboxylic acid
Overview
Description
7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS: 81282-60-2) is a brominated heterocyclic compound featuring a benzo[d]oxazole core substituted with a carboxylic acid group at position 2 and a bromine atom at position 5. Its molecular formula is C₈H₄BrNO₃, with a molar mass of 242.03 g/mol. This compound is of interest in pharmaceutical and materials science due to the electronic effects imparted by the bromine substituent and the carboxylic acid functionality.
Biological Activity
7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 7-position of the benzoxazole ring and a carboxylic acid group, which contribute to its pharmacological potential. Research indicates that it exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.04 g/mol. The compound features a fused benzene and oxazole ring, which enhances its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. It has been shown to inhibit various bacterial strains and exhibit antifungal activity. For instance, derivatives of benzoxazole compounds have been reported to effectively combat infections caused by resistant bacterial strains, highlighting their therapeutic potential in treating infectious diseases .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of key apoptotic pathways. For example, it has been observed to down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic proteins, leading to increased cell death in cancerous tissues .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory processes, thereby reducing inflammation in various models. This action suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .
The biological activity of this compound can be attributed to its ability to interact with multiple biochemical targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression.
- Receptor Binding : It could bind to receptors involved in cellular signaling pathways, affecting cell proliferation and survival.
- Induction of Apoptosis : By modulating apoptotic pathways, it promotes programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals unique aspects of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C8H4BrNO3 | Bromine at the seventh position; significant biological activity |
7-Chlorobenzo[d]oxazole-2-carboxylic acid | C8H4ClNO3 | Chlorine substitution; varying biological profiles |
Benzoxazole | C7H5NO | Baseline compound; lacks carboxylic acid |
This table illustrates how the presence of different halogens (bromine vs. chlorine) influences the biological activity of these compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cancer Cell Apoptosis : In vitro studies on human cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability and an increase in markers associated with apoptosis .
- Inflammation Reduction : Animal models treated with this compound exhibited reduced inflammation markers compared to untreated controls, suggesting its potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Biological Applications
7-Bromobenzo[d]oxazole-2-carboxylic acid has shown promise in various biological applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 18 | 100 |
A study demonstrated that the compound effectively inhibited the growth of these microorganisms, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects, particularly through inhibition of Cyclooxygenase-2 (COX-2).
Enzyme Target | IC50 (µM) |
---|---|
COX-2 | 0.103 |
In vitro studies revealed that this compound significantly reduced pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer therapeutic.
Cell Line | IC50 (µM) |
---|---|
HeLa | 1.54 |
MDA-MB-231 | 0.85 |
These findings suggest that the compound could be further explored for use in cancer therapies .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, leading to further exploration of its mechanism of action .
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases such as arthritis or colitis .
Case Study 3: Cytotoxic Effects in Cancer Models
In studies involving human prostate carcinoma cells, treatment with this compound led to increased apoptosis rates compared to untreated controls. This highlights its potential as an anticancer agent and warrants further investigation into its mechanisms .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7-position undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is leveraged to introduce new functional groups:
Example Reaction :
-
Conditions : Sodium hydroxide (NaOH) in aqueous or alcoholic solvents at 60–100°C.
-
Mechanism : The reaction proceeds via an
(nucleophilic aromatic substitution) pathway, where the electron-withdrawing oxazole ring activates the bromine for displacement .
Key Applications :
-
Synthesis of amine derivatives for antimicrobial agents.
-
Preparation of intermediates for cross-coupling reactions.
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in reactions to form esters, amides, or acyl chlorides:
Esterification
Reaction :
-
Conditions : Acid-catalyzed (e.g.,
) reflux in methanol. -
Yield : Typically >80% under optimized conditions.
Amide Formation
Reaction :
-
Conditions : Coupling agents like EDCI/HOBt in dimethylformamide (DMF) .
-
Applications : Generation of bioactive amides for drug discovery .
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:
Reaction :
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction :
-
Conditions : Tetrakis(triphenylphosphine)palladium(0) in
/dioxane at 80°C . -
Yield : Reported up to 75% for aryl boronic acids with electron-donating groups .
Oxidation and Reduction
The oxazole ring and substituents undergo redox transformations:
Ring Oxidation
Reaction :
-
Conditions : Hydrogen peroxide (
) with iron catalysts. -
Applications : Enhanced electrophilicity for further substitutions.
Comparative Reactivity Table
Mechanistic Insights
-
Nucleophilic Substitution : The electron-deficient benzoxazole ring directs attack to the bromine-bearing carbon.
-
Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle .
-
Decarboxylation : Copper stabilizes the transition state via coordination with the carboxylic oxygen .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 7-Bromobenzo[d]oxazole-2-carboxylic acid with high purity?
- Methodological Answer : Synthesis of brominated oxazole derivatives often involves coupling reactions or bromination of precursor molecules. For example, benzo[d]oxazole-2-carboxylic acid derivatives can be brominated using electrophilic brominating agents (e.g., NBS or Br₂ in DCM) under controlled conditions. Optimization should focus on reaction temperature (0–25°C), stoichiometry (1.1–1.5 eq Br₂), and purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the product . Characterization via HPLC (≥95% purity) and LC-MS is critical to confirm structural integrity.
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Based on analogous oxazole-carboxylic acids, storage at 2–8°C in a dry, inert environment (e.g., argon atmosphere) is recommended. Use amber glass vials to avoid photodegradation, and ensure the compound is sealed under desiccant (e.g., silica gel) to minimize hydrolysis of the carboxylic acid group .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Wear a full chemical-resistant suit, nitrile gloves, and safety goggles. Use a NIOSH-approved P95 respirator for dust control. Avoid skin contact due to potential irritation (H315) and eye exposure (H319). Ensure local exhaust ventilation and avoid releasing the compound into drains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) for this compound?
- Methodological Answer : Conduct systematic characterization using differential scanning calorimetry (DSC) for melting point analysis and dynamic vapor sorption (DVS) for hygroscopicity. Compare solubility in aprotic solvents (DMF, DMSO) versus protic solvents (water, ethanol) via UV-Vis spectroscopy. Cross-validate data with independent labs and publish detailed experimental conditions to address variability .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use DFT calculations to model the electron-withdrawing effects of the bromine and carboxylic acid groups on aromatic ring reactivity. Experimentally, test Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) at 80–100°C. Monitor regioselectivity via NMR and X-ray crystallography to confirm bond formation at the C7 position .
Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?
- Methodological Answer : Perform OECD 301 biodegradation tests to evaluate persistence. Use Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition tests (OECD 201) for aquatic toxicity. For soil mobility, conduct column leaching experiments with varying pH (4–9) and organic matter content. Compare results with structurally similar brominated aromatics (e.g., 5-Bromobenzoic acid) to extrapolate risks .
Q. What strategies improve the stability of this compound under catalytic conditions (e.g., high temperature or acidic media)?
- Methodological Answer : Stabilize the carboxylic acid group via in situ protection (e.g., methyl ester formation using MeOH/H₂SO₄). For high-temperature reactions, use microwave-assisted synthesis with short reaction times (<10 min). Add chelating agents (e.g., EDTA) to minimize metal-catalyzed decomposition in acidic media .
Q. Data Contradiction Analysis
- Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Use hot-stage microscopy to identify polymorphs and optimize recrystallization solvents (e.g., switching from ethanol to acetonitrile) to isolate the thermodynamically stable form .
Q. Key Research Gaps
- Toxicity : No in vivo data for repeated-dose toxicity or reproductive effects (SDS Section 11) .
- Environmental Fate : Lack of bioaccumulation (log Kow) and degradation half-life data .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]oxazole Derivatives
Key Compounds:
- 7-Bromo-2-methylbenzo[d]oxazole (CAS: 1239489-82-7): Substituted with a methyl group at position 2 instead of a carboxylic acid. It has a molecular formula of C₈H₆BrNO and a molar mass of 212.04 g/mol.
- 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid (CAS: 1780041-87-3): Features both a methyl group at position 2 and a carboxylic acid at position 5. Its molecular formula is C₉H₆BrNO₃, with a molar mass of 256.05 g/mol. The additional substituent may influence intermolecular interactions in crystal packing .
Table 1: Comparison of Benzo[d]oxazole Derivatives
Benzo[b]thiophene and Thiadiazole Analogs
Key Compounds:
- 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: 19075-59-3): Replaces the oxazole oxygen with sulfur, forming a thiophene ring. Its molecular formula is C₉H₅BrO₂S, with a molar mass of 257.10 g/mol.
- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine : A thiadiazole derivative synthesized via nucleophilic substitution with morpholine. The reaction yield was low (35%), suggesting synthetic challenges compared to oxazole systems .
Table 2: Heterocyclic Analogs
Brominated Benzoic Acid Derivatives
Key Compounds:
- 5-Bromo-2-chlorobenzoic acid : A simpler aromatic acid with halogen substitutions. Its molecular formula is C₇H₄BrClO₂ , and it is used as a building block in agrochemicals and pharmaceuticals. The absence of a heterocyclic ring reduces complexity but limits electronic diversity .
Table 3: Brominated Aromatic Acids
Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Features |
---|---|---|---|---|
5-Bromo-2-chlorobenzoic acid | 57843-48-6 | C₇H₄BrClO₂ | 235.46 | Simpler structure, broad industrial use |
Research Findings and Implications
- Synthetic Accessibility : The hydrolysis of ethyl 7-bromobenzo[b]thiophene-2-carboxylate to its carboxylic acid derivative () suggests a generalizable route for similar compounds, though yields and conditions may vary with heterocycle stability.
- Electronic Effects: The bromine atom in this compound likely enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs.
- Safety Considerations : While safety data for the target compound is lacking, related brominated heterocycles (e.g., 5-methoxybenzo[d]oxazole-2-carboxylic acid) show hazards such as skin irritation (H315) and acute oral toxicity (H302) .
Properties
IUPAC Name |
7-bromo-1,3-benzoxazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBIBCQALAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696306 | |
Record name | 7-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-67-3 | |
Record name | 7-Bromo-2-benzoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944898-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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